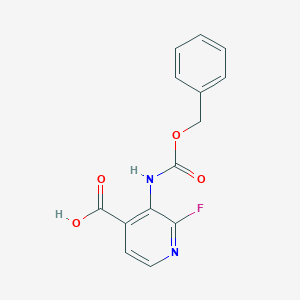

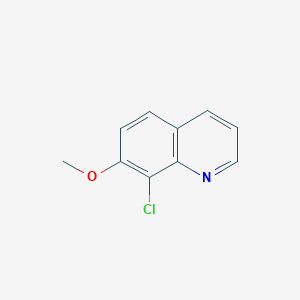

![molecular formula C16H16F3NO3 B2414286 Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034207-11-7](/img/structure/B2414286.png)

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-1-carboxylate, also known as TFB-TBOA, is a chemical compound that has been widely studied in scientific research. It belongs to the class of spirocyclic quinazolines and is known to have potent inhibitory effects on glutamate transporters.

Aplicaciones Científicas De Investigación

Heterospirocyclic Compounds in Peptide Synthesis

- Synthesis of Novel Dipeptide Synthons : The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a novel class of dipeptide synthons, has been achieved. This compound was shown to be useful in peptide synthesis as a dipeptide building block, successfully used in the preparation of nonapeptides analogous to the C-terminal nonapeptide of the antibiotic Trichovirin I 1B (Suter, Stoykova, Linden, & Heimgartner, 2000).

Spirocyclic Compounds in Chemical Reactions

- Formation of Methyl 6-Iodo-3-azabicyclo Compounds : Research on substituted methyl triazabicyclo and triazaspiro carboxylates interacting with iodinating agents has led to the formation of methyl 6-iodo-3-azabicyclo and 1-iodo-4,6-dioxo-5-azaspiro compounds, showing the compound's reactivity in complex chemical reactions (Molchanov et al., 2003).

Regioselective Cycloaddition in Organic Synthesis

- Regioselective 1,3-Dipolar Cycloaddition : Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been obtained via a highly regioselective 1,3-dipolar cycloaddition process, highlighting the compound's potential in synthesizing complex organic structures (Molchanov & Tran, 2013).

Electrophilic Amination in Organic Synthesis

- Amination of C-H-Acidic Compounds : The reactions of 1-oxa-2-azaspiro[2.5]octane with malonic and cyanoacetic acid derivatives, among other C-H acids, have been studied, providing insight into the electrophilic amination of C-H-acidic compounds (Andreae, Schmitz, Wulf, & Schulz, 1992).

Synthesis of Chiral Heterospirocyclic Compounds

- Synthons for Amino Acids and Peptides : The synthesis of chiral heterospirocyclic 2H-azirin-3-amines has been achieved, which are valuable synthons for amino acids and their use in peptide synthesis (Stamm, Linden, & Heimgartner, 2003).

Radical Translocation Reactions in Organic Synthesis

- Synthesis of Bridged Azabicyclic Compounds : A study on the synthesis of bridged azabicyclic compounds using radical translocation reactions of specific piperidines has been conducted, showcasing the compound's utility in creating complex molecular structures (Ikeda, Kugo, & Sato, 1996).

Photochemical Induced Rearrangement

- Identification of Photorearrangement Products : The photolysis of ethyl 3-azido-4,6-difluorobenzoate resulted in the formation of ethyl 5,7-difluoro-4-azaspiro[2.4]hepta-1,4,6-triene-1-carboxylate, indicating the compound's role in photochemical rearrangements (Andersson et al., 2017).

Propiedades

IUPAC Name |

methyl 6-(2,3,4-trifluorobenzoyl)-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO3/c1-23-15(22)10-8-16(10)4-6-20(7-5-16)14(21)9-2-3-11(17)13(19)12(9)18/h2-3,10H,4-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQQKWPNLPSNRBT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)C3=C(C(=C(C=C3)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2414203.png)

![9-Oxa-2-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2414211.png)

![2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol](/img/structure/B2414213.png)

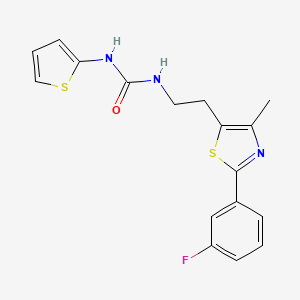

![N-mesityl-2-((7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2414214.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-(hydroxymethyl)propanoic acid](/img/structure/B2414216.png)

![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B2414222.png)

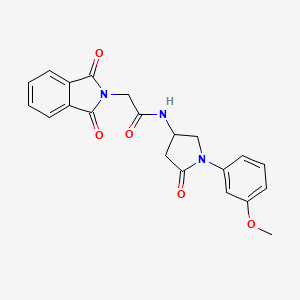

![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2414223.png)